molecular formula C12H16O4 B13529630 3-(3,4-Dimethoxyphenyl)butanoic acid

3-(3,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B13529630
M. Wt: 224.25 g/mol
InChI Key: MCIXBPYKRIBXSU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of butanoic acid, featuring a phenyl ring substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the butanoic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The butanoic acid moiety can also interact with various biological pathways, affecting metabolic processes.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzoic acid

Comparison:

  • 3-(3,4-Dimethoxyphenyl)butanoic acid has a longer carbon chain compared to 3-(3,4-Dimethoxyphenyl)propanoic acid and 3,4-Dimethoxyphenylacetic acid, which can influence its reactivity and interactions.
  • The presence of the methoxy groups in all these compounds provides similar chemical properties, but the length of the carbon chain and the position of the functional groups can lead to differences in their biological activity and applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H16O4/c1-8(6-12(13)14)9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

MCIXBPYKRIBXSU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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